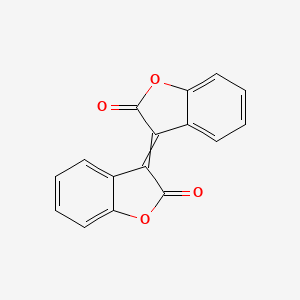
3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. One common method might include the condensation of 2-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the benzofuran rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the synthesis of dyes, polymers, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzofuranone: A simpler analog with similar structural features.
3-Benzofuranone: Another related compound with potential biological activities.
Uniqueness
3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one is unique due to its specific structure, which might confer distinct chemical and biological properties compared to other benzofuran derivatives.
Propiedades
Número CAS |
94850-69-8 |
|---|---|
Fórmula molecular |
C16H8O4 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
3-(2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C16H8O4/c17-15-13(9-5-1-3-7-11(9)19-15)14-10-6-2-4-8-12(10)20-16(14)18/h1-8H |
Clave InChI |
RHJKSROZOLRAAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4OC3=O)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
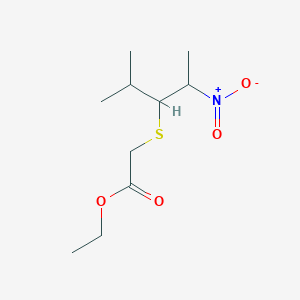
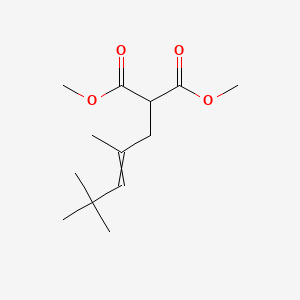
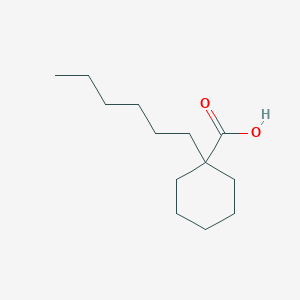
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
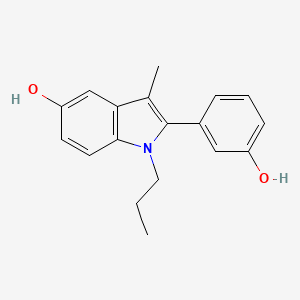
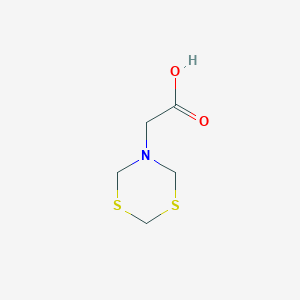
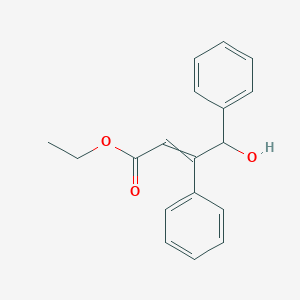
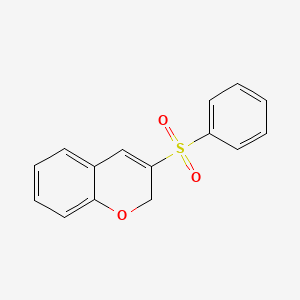
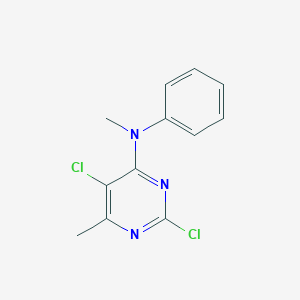
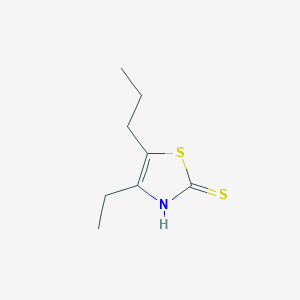
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
